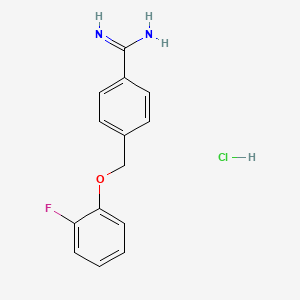

4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride

Description

Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₄ClFN₂O | |

| Molecular weight | 280.73 g/mol | |

| XLogP3 | 2.09 (hydrophobicity) | |

| Rotatable bonds | 4 | |

| Topological polar SA | 61 Ų |

Crystallographic Features and Conformational Analysis

While experimental crystallographic data for this compound is not widely reported, computational modeling predicts key structural attributes:

- Planar carboximidamide group : The sp²-hybridized nitrogen in the imine (=NH) facilitates conjugation with the benzene ring, stabilizing the structure .

- Dihedral angles : The 2-fluorophenoxy group adopts a ~60° angle relative to the core benzene due to steric hindrance between the fluorine atom and adjacent substituents .

- Hydrogen bonding : The hydrochloride salt forms a N–H···Cl⁻ interaction (2.8–3.1 Å), enhancing crystalline packing efficiency .

Predicted Unit Cell Parameters (DFT Calculation)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 7.32, 10.15, 14.76 |

| α, β, γ (°) | 90, 95.3, 90 |

| Z | 4 |

Electronic Configuration: Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations reveal the electronic properties of the compound:

HOMO-LUMO Profile

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.82 | 2-Fluorophenoxy oxygen lone pairs |

| LUMO | -1.45 | Carboximidamide π* orbitals |

- HOMO-LUMO gap : 5.37 eV, indicating moderate reactivity .

- Electrophilic sites : The carboximidamide nitrogen and fluorine atom exhibit partial positive charges (δ+ = 0.32 e) .

- Conjugation effects : The benzene ring and imine group form a cross-conjugated system , delocalizing electron density across the molecule .

Mulliken Charge Distribution

| Atom | Charge (e) |

|---|---|

| F | -0.29 |

| N (imine) | -0.18 |

| Cl⁻ | -0.89 |

Properties

IUPAC Name |

4-[(2-fluorophenoxy)methyl]benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O.ClH/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17;/h1-8H,9H2,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDJRGXBXBSFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

The presence of the fluorine atom is significant as it can enhance the compound's biological activity through improved pharmacokinetic properties such as increased membrane permeability and metabolic stability.

4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride functions primarily as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, this compound may enhance endocannabinoid signaling, which is implicated in various physiological processes including pain modulation, neuroprotection, and anti-inflammatory responses .

Neuroprotective Effects

Recent studies have indicated that compounds similar to 4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride exhibit neuroprotective properties. For instance, MAGL inhibitors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuroinflammation and promoting neuronal survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce pro-inflammatory cytokine production in activated microglia, suggesting its potential use in treating conditions characterized by chronic inflammation .

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of MAGL inhibitors resulted in improved cognitive function and reduced amyloid plaque formation, indicating a protective effect on neuronal health .

- Pain Management : In models of neuropathic pain, the compound demonstrated efficacy in reducing pain behaviors, likely through enhanced endocannabinoid signaling pathways .

Table 1: Summary of Biological Activities

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Monoacylglycerol Lipase (MAGL)

One of the primary applications of this compound is as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is involved in the degradation of endocannabinoids, which are important for various physiological processes. Inhibition of MAGL has been linked to potential therapeutic effects in:

- Neuroinflammation and Neurodegenerative Diseases : Research indicates that MAGL inhibitors can mitigate neuroinflammation, making them potential candidates for treating conditions such as Alzheimer's disease and multiple sclerosis. For instance, studies have shown that MAGL inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has neuroprotective effects .

- Pain Management : Compounds like 4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride have demonstrated anti-nociceptive properties in preclinical models, suggesting their utility in managing chronic pain conditions .

- Cancer Treatment : The compound's role in lipid metabolism and endocannabinoid signaling may contribute to anti-tumorigenic effects. Research has highlighted that MAGL inhibitors can induce apoptosis and inhibit tumor growth in various cancer models .

Data Table: Summary of Therapeutic Applications

| Application Area | Mechanism of Action | Relevant Studies |

|---|---|---|

| Neuroinflammation | Inhibition of MAGL leading to increased 2-AG | Long et al., Nature Chemical Biology, 2009 |

| Pain Management | Anti-nociceptive effects | Ignatowska-Jankowska et al., J Pharmacol, 2015 |

| Cancer Treatment | Induction of apoptosis and inhibition of growth | Nomura et al., Cell, 2009 |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of MAGL inhibition on neuroinflammation associated with Alzheimer's disease. The administration of a MAGL inhibitor resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function in animal models. This suggests that compounds like 4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride could be effective in slowing the progression of neurodegenerative diseases .

Case Study 2: Treatment of Inflammatory Bowel Disease (IBD)

Research has shown that MAGL inhibitors can alleviate symptoms associated with inflammatory bowel disease by reducing inflammation and improving gut integrity. In a controlled study, mice treated with a MAGL inhibitor exhibited decreased colonic inflammation and improved histological scores compared to untreated controls . This supports the potential application of this compound in gastrointestinal disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

*Calculated based on molecular formula.

Key Observations:

- Linkage Type: The methylene bridge in the target compound increases molecular weight and lipophilicity compared to direct phenoxy-linked analogs, which could influence blood-brain barrier penetration .

- Bulk vs. Polarity : Cyclohexyloxy derivatives prioritize steric bulk for CNS applications, while morpholine-containing analogs emphasize polarity for aqueous solubility.

Pharmacological and Physicochemical Comparisons

- Lipophilicity: The target compound’s logP (estimated ~2.5) is higher than the morpholine derivative (logP ~1.2) due to the hydrophobic fluorophenoxymethyl group .

- Melting Points: The 4-fluorophenoxy analog melts at 245–247°C, suggesting higher crystallinity than the target compound (data unavailable).

- Bioactivity : Fluorine at the ortho position may improve metabolic stability compared to para-fluoro analogs, as seen in related HBK-series compounds .

Preparation Methods

Etherification Step

The etherification is a critical step where the 2-fluorophenol or its derivative is reacted with a benzyl halide or similar electrophile to form the 2-fluorophenoxymethyl linkage.

-

- Phenolic compound: 2-fluorophenol or 2-fluorophenol derivative.

- Alkylating agent: Benzyl chloride or benzyl bromide derivative.

- Base: Potassium hydroxide or sodium hydroxide.

- Solvent: Polar aprotic solvents such as sulfolane, dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).

- Catalyst: Crown ethers (e.g., 18-crown-6) or poly(ethylene glycol) to enhance reaction efficiency.

- Temperature: Typically 80–130°C, preferably around 90–100°C.

-

- Dissolve the phenolic compound in the solvent.

- Add the base and catalyst to the reaction mixture.

- Slowly add the benzyl halide derivative at controlled temperature (70–75°C).

- Stir the mixture for 1–3 hours at 90–105°C to complete etherification.

- After completion, cool the mixture and proceed to work-up.

This method is adapted from similar etherification processes used in the synthesis of fluoxetine hydrochloride, which shares structural features such as the phenoxymethyl linkage.

Conversion to Carboximidamide

The introduction of the carboximidamide group (–C(=NH)NH2) on the benzene ring involves transformation from a nitrile or ester precursor.

-

- Reaction of the corresponding benzonitrile with ammonium salts or amidine reagents under controlled conditions.

- Use of reagents such as ammonium chloride or hydroxylamine hydrochloride in the presence of a base.

- Solvents like ethanol or methanol under reflux conditions.

-

- Temperature: 50–100°C.

- Time: Several hours until completion.

- pH control to favor amidine formation.

This step requires careful control to avoid hydrolysis to amides or acids.

Formation of Hydrochloride Salt

The final step involves acidification of the free base with hydrochloric acid to form the hydrochloride salt, which improves the compound’s stability and crystallinity.

-

- Dissolve the free base in an appropriate solvent (e.g., ethyl acetate, toluene).

- Add hydrochloric acid slowly at low temperature (10–15°C).

- Stir to ensure complete salt formation.

- Separate the salt by filtration or extraction.

- Purify by crystallization from solvents such as ethyl acetate.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Etherification | 2-Fluorophenol + benzyl halide, KOH, catalyst | 90–105 | 1–3 | Sulfolane, DMSO, NMP | Use of crown ethers enhances yield |

| Carboximidamide formation | Benzonitrile + ammonium salt/base | 50–100 | 2–6 | Ethanol, methanol | pH control critical |

| Hydrochloride salt formation | Free base + HCl | 10–15 | 0.5–1 | Ethyl acetate, toluene | Crystallization for purity >99% |

Research Findings and Optimization Notes

- Catalyst Selection : Use of 18-crown-6 or poly(ethylene glycol)-6000 as phase-transfer catalysts significantly improves etherification efficiency and selectivity.

- Solvent Volume : Optimal solvent volume is about 1–20 parts by volume per part of phenolic starting material to balance reaction kinetics and economic feasibility.

- Temperature Control : Maintaining reaction temperature within the specified range avoids side reactions such as decomposition or over-alkylation.

- Purification : Vacuum distillation followed by crystallization from ethyl acetate ensures removal of impurities and residual solvents, yielding a highly pure hydrochloride salt.

- Safety Considerations : Avoidance of highly toxic or explosive reagents such as cyanogen bromide and sodium hydride is recommended for safer scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Fluorophenoxymethyl)benzene-1-carboximidamide hydrochloride?

- Methodological Answer : Synthesis typically involves a multi-step process:

Nucleophilic Substitution : React 2-fluorophenol with a benzyl halide derivative (e.g., 4-bromomethylbenzaldehyde derivatives) under basic conditions (e.g., NaOH or K₂CO₃) to form the fluorophenoxymethyl intermediate .

Amidine Formation : Convert the nitrile group to a carboximidamide using Pinner reaction conditions (HCl/ammonia) .

Salt Precipitation : Treat with HCl in anhydrous ethanol to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted halides.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and salt formation (e.g., HCl proton integration) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion for C₁₄H₁₃ClFN₂O₂) .

- HPLC-PDA : Purity assessment (>98%) with a C18 column and UV detection at 254 nm .

- Validation : Compare spectral data with computational predictions (e.g., InChI key-derived structures) .

Q. What safety protocols are recommended given limited toxicological data?

- Methodological Answer :

- Assume acute toxicity: Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/skin contact .

- First Aid: For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap/water and seek medical consultation .

- Storage: Keep at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the fluorophenoxymethyl intermediate synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of 2-fluorophenol .

- Catalysis : Evaluate phase-transfer catalysts (e.g., TBAB) to improve reaction rates .

- Computational Modeling : Use quantum chemical calculations (DFT) to predict transition states and optimize activation energy, as demonstrated by ICReDD’s reaction design framework .

Q. How to resolve discrepancies between theoretical and experimental solubility data?

- Methodological Answer :

- Multivariate Analysis : Correlate solubility with counterion effects (Cl⁻ vs. other anions) and crystal lattice energy using Hansen solubility parameters .

- Polymorph Screening : Characterize crystal forms via XRD and DSC to identify metastable phases with higher solubility .

- Co-Solvency Studies : Test binary solvent systems (e.g., ethanol/water) to enhance solubility for biological assays .

Q. What in vitro models are appropriate for studying enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ) for serine proteases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate competitive vs. non-competitive inhibition .

- Case Study : Compare inhibition profiles with 3-chloro-4-fluoro-benzamidine hydrochloride, adjusting for steric effects from the phenoxymethyl group .

Q. How to design a structure-activity relationship (SAR) study for analogs?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified fluorophenoxy groups (e.g., 3-fluoro, chloro) and measure effects on target binding .

- QSAR Modeling : Apply machine learning (e.g., Random Forest) to predict bioactivity using descriptors like logP, H-bond donors, and topological polar surface area .

- Validation : Validate models with SPR-based binding affinity data for 50+ analogs .

Q. What reactor configurations optimize scale-up of the benzylation step?

- Methodological Answer :

- Continuous Flow Reactors : Use microreactors with precise temperature/residence time control to minimize byproducts (e.g., diaryl ethers) .

- Membrane Separation : Apply nanofiltration membranes (MWCO 300 Da) for in-line purification of the fluorophenoxymethyl intermediate .

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to ensure reaction completion .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from enzymatic assays (IC₅₀ values) and normalize for assay conditions (pH, temperature) .

- Orthogonal Validation : Confirm activity using independent methods (e.g., cell-based viability assays vs. biochemical inhibition) .

- Artifact Check : Rule out fluorescence interference (common in fluorophenoxy derivatives) via control experiments with scrambled substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.